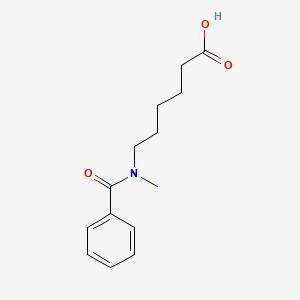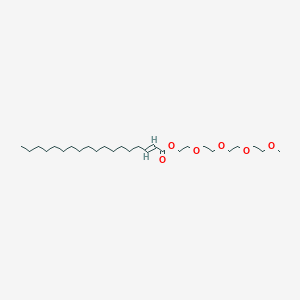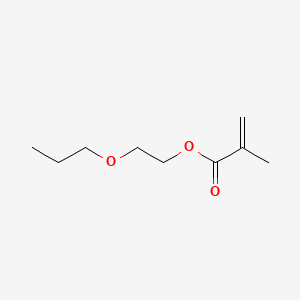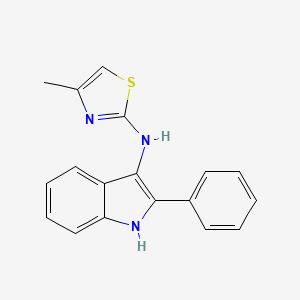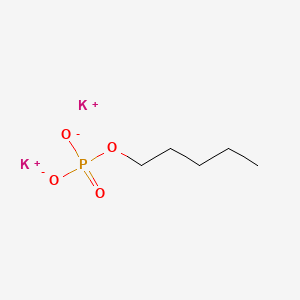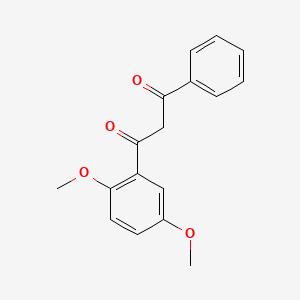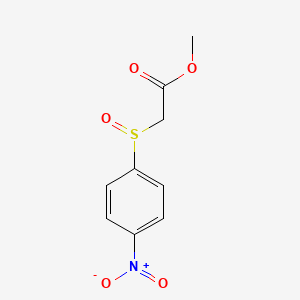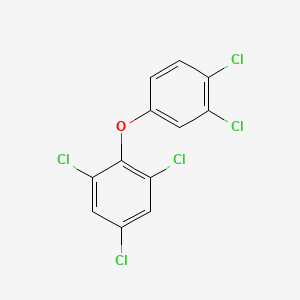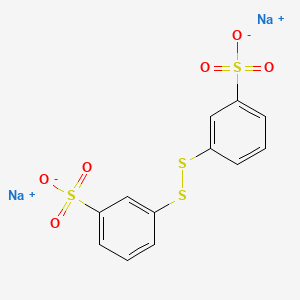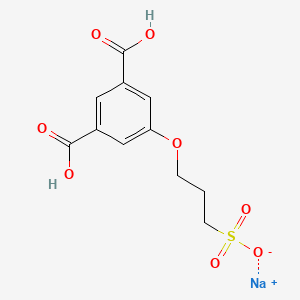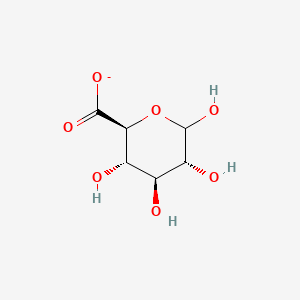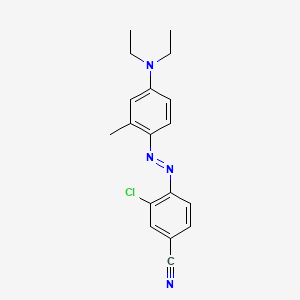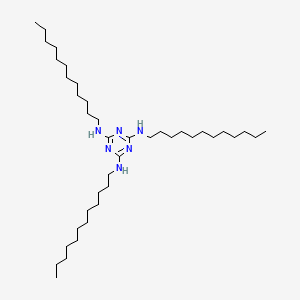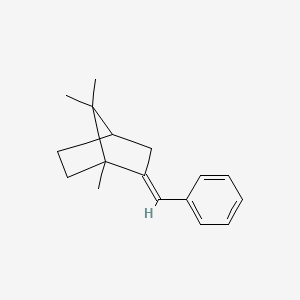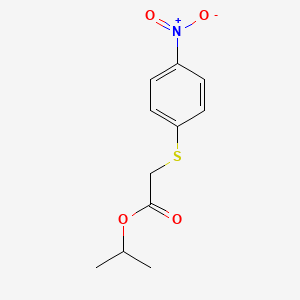
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester is a chemical compound with the molecular formula C11H13NO4S It is an ester derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 1-methylethyl group, and the hydroxyl group is replaced by a ((4-nitrophenyl)thio) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester typically involves the esterification of acetic acid with 1-methylethanol in the presence of a catalyst, followed by the introduction of the ((4-nitrophenyl)thio) group. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactant Purification: Ensuring high purity of acetic acid and 1-methylethanol
Catalyst Recycling: Using recyclable catalysts to reduce waste
Temperature Control: Maintaining optimal reaction temperatures for maximum yield
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Addition: The thio group can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, room temperature
Substitution: Hydrochloric acid or sodium hydroxide, reflux conditions
Addition: Electrophiles like alkyl halides, room temperature
Major Products Formed
Reduction: 4-Aminophenylthioacetic acid, 1-methylethyl ester
Hydrolysis: Acetic acid, 4-nitrophenylthio, and 1-methylethanol
Addition: Various thioether derivatives
Scientific Research Applications
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester has several scientific research applications, including:
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester involves the hydrolysis of the ester bond to release acetic acid and the corresponding alcohol. The ((4-nitrophenyl)thio) group can interact with biological targets, such as enzymes, through nucleophilic or electrophilic interactions. The molecular targets and pathways involved include:
Enzymes: Esterases and lipases that catalyze the hydrolysis of ester bonds
Pathways: Metabolic pathways involving the breakdown and utilization of acetic acid and its derivatives
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((4-nitrophenyl)thio)-, ethyl ester
- Acetic acid, ((4-nitrophenyl)thio)-, methyl ester
- Acetic acid, ((4-nitrophenyl)thio)-, butyl ester
Uniqueness
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester is unique due to its specific ester group, which provides distinct physicochemical properties and reactivity compared to other similar compounds. The 1-methylethyl group offers a balance between hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and biochemical research.
Properties
CAS No. |
139326-34-4 |
|---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
propan-2-yl 2-(4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H13NO4S/c1-8(2)16-11(13)7-17-10-5-3-9(4-6-10)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
UJMOMAPYWSXGBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


